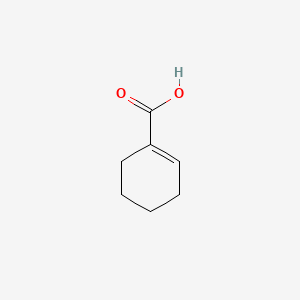

1-Cyclohexene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZJSDUZQOPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212981 | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-82-8 | |

| Record name | 1-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-carboxylic acid (CAS No. 636-82-8) is an alpha,beta-unsaturated monocarboxylic acid with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique structural features, comprising a cyclohexene (B86901) ring conjugated with a carboxylic acid functional group, impart a distinct reactivity profile that allows for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow, low-melting crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in many organic solvents. A summary of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | [2] |

| CAS Number | 636-82-8 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 133-135 °C at 14 mmHg | [1] |

| Density | 1.101 g/mL at 25 °C | |

| Water Solubility | 0.7 g/L at 20 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 0.0101 mmHg at 25 °C | [1] |

Spectroscopic Data

The structural identification and characterization of this compound are routinely performed using various spectroscopic techniques. The key expected spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks and Features | Reference(s) |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>10 ppm). - Olefinic Proton (=CH-): A signal in the olefinic region (around 7.0 ppm). - Allylic Protons (-CH₂-C=): Signals in the range of 2.1-2.3 ppm. - Aliphatic Protons (-CH₂-): Signals in the aliphatic region (around 1.5-1.7 ppm). | [3] |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm. - Olefinic Carbons (-C=C-): Two signals in the range of 120-140 ppm. - Aliphatic Carbons (-CH₂-): Signals in the range of 20-30 ppm. | [4][5] |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated). - C=C Stretch (Alkene): A peak around 1640-1650 cm⁻¹. | |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 126. | [6] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the carboxylic acid group and the conjugated carbon-carbon double bond. This dual functionality allows for a range of transformations at both sites.

As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition.[7][8] The carboxylic acid moiety can undergo standard reactions such as esterification, amide formation, and reduction.[9]

Caption: Key reaction pathways for this compound.

Experimental Protocols

Synthesis via Diels-Alder Reaction and Isomerization

A common route to cyclohexene carboxylic acids involves a [4+2] cycloaddition, known as the Diels-Alder reaction, followed by isomerization to the more thermodynamically stable α,β-unsaturated isomer.[10]

Protocol: Synthesis of Cyclohex-2-ene-1-carboxylic Acid [10]

-

Part 1: Diels-Alder Reaction

-

To a pressure reactor, add acrylic acid and an aromatic solvent such as toluene (B28343) or xylene.

-

Cool the reactor and add condensed 1,3-butadiene.

-

Seal the reactor and heat to approximately 150 °C for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.

-

-

Part 2: Isomerization

-

To the crude solution from Part 1, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.

-

Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR spectroscopy until the desired product, cyclohex-2-ene-1-carboxylic acid, is the major component.

-

Cool the reaction mixture to room temperature and neutralize if a catalyst was used.

-

-

Part 3: Purification

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate (B1210297) mixture).[10]

-

Characterize the final product using standard spectroscopic methods to confirm its identity and purity.

-

Fischer Esterification

The carboxylic acid group of this compound can be readily converted to an ester via Fischer esterification.[11][12]

Protocol: General Procedure for Fischer Esterification [11][12]

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly and with cooling.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ester.

-

Purify the ester by distillation or column chromatography.

Caption: Generalized workflow for the synthesis and subsequent esterification.

Applications in Research and Drug Development

Cyclohexene carboxylic acid derivatives are valuable building blocks in medicinal chemistry. They have been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated as inhibitors of human 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia.[13] The rigid cyclohexene scaffold is useful for constraining the conformation of molecules, which can be advantageous in designing potent and selective enzyme inhibitors.

Furthermore, new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to possess antiproliferative and anti-inflammatory properties.[14] These findings highlight the potential of this chemical scaffold in the development of novel therapeutic agents. The synthesis of various derivatives for use as potent antitumor agents has also been explored.[15]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. This compound [webbook.nist.gov]

- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 8. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. athabascau.ca [athabascau.ca]

- 13. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

1-Cyclohexene-1-carboxylic acid molecular structure and formula

An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic Acid: Molecular Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental structure, physicochemical properties, synthesis, spectroscopic characterization, and known biological roles.

Molecular Structure and Formula

This compound is an organic compound featuring a six-membered carbon ring with a single double bond (a cyclohexene (B86901) ring) and a carboxylic acid functional group attached to one of the unsaturated carbons. It is classified as an alpha,beta-unsaturated monocarboxylic acid.[1][2]

The fundamental identifiers and structural details of the molecule are summarized below.

| Identifier | Value |

| IUPAC Name | cyclohexene-1-carboxylic acid[1][3] |

| CAS Number | 636-82-8[4][5][6] |

| Chemical Formula | C₇H₁₀O₂[1][3][4] |

| Molecular Weight | 126.15 g/mol [4][5][7] |

| SMILES String | OC(=O)C1=CCCCC1[5][8] |

| InChI | 1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)[3][5] |

| InChIKey | NMEZJSDUZQOPFE-UHFFFAOYSA-N[3][5] |

The structure consists of a planar carboxyl group attached to the sp² hybridized carbon of the cyclohexene ring. The ring itself adopts a half-chair conformation to minimize steric strain.

Physicochemical Properties

This compound is a white to light yellow, low-melting crystalline solid at room temperature.[2][5][9] Its key physical and chemical properties are compiled from various sources.

| Property | Value | Reference(s) |

| Physical Form | Solid, white to light yellow crystalline | [2][5][9] |

| Melting Point | 35-39 °C | [2][5][7] |

| Boiling Point | 133-135 °C at 14 mmHg | [2][5][7] |

| Density | 1.101 g/mL at 25 °C | [5][7] |

| Water Solubility | 0.7 g/L at 20 °C | [2][10] |

Synthesis and Biological Role

Synthesis Pathway

A common and effective method for synthesizing cyclohexene-based structures is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[11][12] For a related isomer, 3-cyclohexene-1-carboxylic acid, the reaction involves 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile).[11] Subsequent isomerization can yield the more thermodynamically stable this compound, where the double bond is conjugated with the carboxyl group.

Biological Role: Anaerobic Metabolism of Benzoic Acid

This compound is not typically associated with intracellular signaling pathways in mammals. However, it is a known intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia of bacteria.[2][3][5][13] In this metabolic pathway, benzoic acid is first reduced to cyclohexanecarboxylic acid, which is then dearomatized. This compound has been identified as a key intermediate in this process before the cyclohexene ring is cleaved to form various volatile fatty acids.[3][5]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Vinyl H | ~7.0-7.2 | Broad Singlet | 1H | =C-H |

| Allylic H | ~2.2-2.4 | Multiplet | 4H | -CH₂-C= |

| Aliphatic H | ~1.6-1.8 | Multiplet | 4H | -CH₂-CH₂- |

| Carboxyl H | >12.0 | Broad Singlet | 1H | -COOH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carboxyl C | ~173 | C=O |

| Quaternary C | ~138 | C -COOH |

| Vinyl C | ~130 | =C -H |

| Allylic C | ~25, ~28 | C H₂-C= |

| Aliphatic C | ~21, ~22 | C H₂-CH₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the distinct absorptions of the carboxylic acid and the alkene functional groups.[14][15]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Medium | =C-H Stretch | Alkene |

| 3000-2850 | Medium | C-H Stretch | Alkane |

| 1760-1690 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Carboxylic Acid |

| 1650-1600 | Medium | C=C Stretch | Alkene |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 126 | [M]⁺, Molecular Ion |

| 111 | [M-CH₃]⁺ |

| 97 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 81 | [M-COOH]⁺, Loss of carboxyl group |

| 79 | Cyclohexadienyl cation |

Note: Fragmentation patterns are predicted based on the structure. The base peak may vary. Data is available on the NIST WebBook.[16][17]

Experimental Protocols

Synthesis: Diels-Alder and Isomerization

Objective: To synthesize this compound from 1,3-butadiene and acrylic acid.

Materials:

-

1,3-butadiene, condensed

-

Acrylic acid, inhibitor-free

-

Toluene or Xylene

-

Catalytic amount of a strong base (e.g., Sodium ethoxide) or acid (e.g., p-Toluenesulfonic acid) for isomerization

-

High-pressure reaction vessel

-

Standard glassware for extraction and distillation

Procedure:

-

Cycloaddition: In a high-pressure reactor, charge acrylic acid and the chosen solvent (e.g., toluene). Cool the reactor to a low temperature (e.g., -78 °C) and add condensed 1,3-butadiene.

-

Seal the reactor and allow it to warm to room temperature before heating to approximately 150-200 °C for several hours.

-

Monitor the reaction progress via GC-MS or TLC until the consumption of reactants is complete. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.[11]

-

Isomerization: Cool the reaction mixture. Add a catalytic amount of a base or acid to the crude product solution.

-

Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR until this compound is the major component.[11]

-

Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[18]

-

Place the mixture into a pellet-pressing die and apply pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Place the KBr disc in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[18]

Mass Spectrometry (Electron Ionization):

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[19]

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for GC-MS analysis.

-

Acquire the mass spectrum using standard EI conditions (e.g., 70 eV ionization energy).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.[20]

References

- 1. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 636-82-8 [chemicalbook.com]

- 3. The anaerobic decomposition of benzoic acid during methane fermentation | Semantic Scholar [semanticscholar.org]

- 4. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anaerobic decomposition of benzoic acid during methane fermentation. IV. Dearomatization of the ring and volatile fatty acids formed on ring rupture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound 97 636-82-8 [sigmaaldrich.com]

- 8. Hydroxy-1-cyclohexene-1-carboxylic acid | C7H10O3 | CID 54725084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound|636-82-8 [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Anaerobic decomposition of benzoic acid during methane fermentation: Specific activity of fatty acid intermediates and postion of radioactive label (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8), a versatile organic building block. This document details its chemical and physical properties, synthesis protocols, spectral data, and significant applications in the field of drug discovery and development, with a focus on its role as a precursor to potent bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] It serves as a valuable intermediate in various synthetic pathways due to its dual functionality, incorporating both a reactive alkene and a carboxylic acid group.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow low melting crystalline solid | [1] |

| Melting Point | 35-39 °C | [1][2] |

| Boiling Point | 133-135 °C at 14 mmHg | [1][2] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Solubility | Soluble in water (0.7 g/L at 20°C) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| pKa | 5.00 ± 0.20 (Predicted) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 636-82-8 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [4] |

| Molecular Weight | 126.15 g/mol | [2] |

| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | [4] |

| Synonyms | 1-Cyclohexenecarboxylic acid, 3,4,5,6-Tetrahydrobenzoic acid | [1] |

| SMILES | C1CCC(=CC1)C(=O)O | [4] |

| InChI Key | NMEZJSDUZQOPFE-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

The preparation of this compound is well-established in organic chemistry. A common and effective method proceeds via the hydrolysis of 1-cyclohexene-1-carbonitrile.[5] The nitrile intermediate is typically synthesized from cyclohexanone (B45756).[5] This two-step process provides a reliable route from a readily available starting material.

Caption: General synthesis workflow for this compound from cyclohexanone.

Spectral Data and Characterization

The structural identity of this compound is confirmed through standard spectroscopic techniques. The data below are typical values expected for this compound based on its structure and data from related compounds.

Table 3: Summary of Spectroscopic Data

| Technique | Characteristic Peaks / Shifts | Reference(s) |

| ¹H NMR | δ 10.0-13.0 ppm (br s, 1H, -COOH)δ ~7.1 ppm (m, 1H, vinylic C-H)δ ~2.2 ppm (m, 4H, allylic -CH₂-)δ ~1.6 ppm (m, 4H, homoallylic -CH₂-) | [6][7] |

| ¹³C NMR | δ ~175 ppm (-COOH)δ ~140 ppm (quaternary vinylic C-COOH)δ ~130 ppm (vinylic C-H)δ 21-27 ppm (4x -CH₂-) | [6][8][9] |

| FTIR (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch)~2930 cm⁻¹ (sp³ C-H stretch)~1690 cm⁻¹ (strong, C=O stretch, conjugated)~1640 cm⁻¹ (C=C stretch)1320-1210 cm⁻¹ (C-O stretch) | [10] |

| Mass Spec (EI) | m/z 126 (M⁺), 109, 97, 81, 79 | [4] |

Applications in Drug Development

While this compound itself has no documented direct biological mechanism of action, its true value lies in its role as a versatile scaffold and chemical building block for the synthesis of complex, biologically active molecules.[11] Its rigid cyclohexene (B86901) ring and modifiable carboxylic acid handle make it an attractive starting point for introducing specific pharmacophoric features.

Caption: Role of this compound as a key building block in medicinal chemistry.

Synthesis of Novel Anti-inflammatory Agents

Recent research has demonstrated the use of this compound in the synthesis of novel amidrazone derivatives. These derivatives have shown significant biological activity, including potent anti-inflammatory and antiproliferative effects. The mechanism of anti-inflammatory action involves the significant inhibition of pro-inflammatory cytokine production.

Caption: Inhibition of pro-inflammatory cytokines by derivatives of this compound.

Table 4: Biological Activity of Amidrazone Derivatives

| Derivative | Target Cytokine(s) Inhibited | Other Activity |

| Compound 2f | TNF-α (66-81% inhibition) | Antiproliferative |

| Compound 2b | TNF-α, IL-6, IL-10 (92-99% inhibition) | Antibacterial (Y. enterocolitica) |

| Compound 2c | - | Bacteriostatic (S. aureus, M. smegmatis) |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the established Wheeler and Lerner method, proceeding through a nitrile intermediate.[5]

Part A: Synthesis of 1-Cyclohexene-1-carbonitrile from Cyclohexanone

-

Cyanohydrin Formation: In a well-ventilated fume hood, cyclohexanone is cooled in an ice bath. A solution of sodium cyanide in water is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 20°C. The reaction mixture is stirred for 2-3 hours.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude cyclohexanone cyanohydrin.

-

Dehydration: The crude cyanohydrin is mixed with a dehydrating agent such as phosphorus pentoxide or thionyl chloride in pyridine. The mixture is heated gently to effect dehydration to the α,β-unsaturated nitrile.

-

Purification: The reaction mixture is poured onto ice, and the product is extracted with ether. The organic phase is washed, dried, and concentrated. The crude 1-cyclohexene-1-carbonitrile is then purified by vacuum distillation.

Part B: Hydrolysis to this compound

-

Reaction Setup: A mixture of 1-cyclohexene-1-carbonitrile, water, and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Isolation: The reaction mixture is cooled and poured into a beaker of crushed ice, leading to the precipitation of the crude carboxylic acid.

-

Purification: The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or water) to yield pure this compound.

Protocol: Biological Assay - Cytokine Inhibition in PBMCs (General Method)

This protocol describes a general workflow for assessing the anti-inflammatory properties of synthesized derivatives.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are seeded in 96-well plates and stimulated with a mitogen (e.g., phytohemagglutinin, PHA) to induce cytokine production.

-

Treatment: Test compounds (derivatives of this compound) are dissolved in DMSO and added to the cell cultures at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Analysis: After incubation, the cell culture supernatants are collected. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) are quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Interpretation: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle-treated control.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 5: GHS Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [2] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |

Conclusion

This compound (CAS 636-82-8) is a foundational building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile chemical nature allow for the creation of diverse and complex molecular architectures. As demonstrated by its successful application in the development of novel anti-inflammatory agents and other therapeutic leads, this compound represents a valuable and strategic starting material for researchers in drug discovery. This guide provides the core technical information required for its effective utilization in a research and development setting.

References

- 1. This compound | 636-82-8 [chemicalbook.com]

- 2. This compound 97 636-82-8 [sigmaaldrich.com]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Physical Properties of 1-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Cyclohexene-1-carboxylic acid, specifically its melting and boiling points. This information is critical for the handling, characterization, and application of this compound in research and development, particularly within the pharmaceutical industry.

Core Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its physical state is dictated by its melting and boiling points, which are crucial parameters for its purification, formulation, and synthesis processes.

Data Presentation: Physical Properties

The following table summarizes the experimentally determined melting and boiling points for this compound. The data is aggregated from various chemical suppliers and databases, indicating a consistent range for these physical constants.

| Physical Property | Value | Conditions |

| Melting Point | 35-39 °C | (lit.)[1][2][3][4] |

| Boiling Point | 133-135 °C | at 14 mmHg[1][2][3] |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound. These protocols are based on established laboratory techniques to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[5] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample.[5] The tube is inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures constitutes the melting range. For a pure compound, this range is typically narrow.

Determination of Boiling Point (Micro Method)

For determining the boiling point at reduced pressure, as is common for many organic acids to prevent decomposition, a micro-boiling point or distillation method is employed. The Thiele tube method is a common micro-scale approach.[3][7]

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount (a few drops) of this compound is placed in the small test tube. A capillary tube, with its open end facing down, is then placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the given atmospheric pressure.[7] For measurements at reduced pressure, the entire apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling point.

Logical Relationships

The physical state of this compound is directly dependent on its temperature relative to its melting and boiling points. This relationship can be visualized as a simple state transition diagram.

References

The Enigmatic Presence of 1-Cyclohexene-1-carboxylic Acid in the Bacterial Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-carboxylic acid, a cyclic unsaturated carboxylic acid, has been identified as a naturally occurring metabolite within the bacterial domain. Its presence has been confirmed in the extremophilic bacterium Alicyclobacillus acidocaldarius and as a key intermediate in the anaerobic degradation of aromatic compounds by various bacteria, including Syntrophus aciditrophicus, Geobacter metallireducens, and Rhodopseudomonas palustris.[1] This technical guide provides a comprehensive overview of the known occurrences of this compound in bacteria, detailing the metabolic pathways involved, and presenting available quantitative data. Furthermore, it outlines established experimental protocols for the detection and quantification of this and similar organic acids in bacterial matrices, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Natural Occurrence and Metabolic Significance

This compound has been documented in distinct bacterial metabolic contexts:

-

As a direct metabolite: The thermophilic acidophile Alicyclobacillus acidocaldarius is known to produce this compound.[1]

-

As an intermediate in anaerobic benzoate (B1203000) degradation: In the absence of oxygen, several bacteria utilize a metabolic pathway to break down benzoate, a common aromatic compound. In this pathway, this compound serves as a crucial intermediate. This has been observed in syntrophic co-cultures of "Syntrophus aciditrophicus" with hydrogen-consuming microorganisms.[2]

-

As an intermediate in cyclohexane (B81311) carboxylic acid metabolism: Bacteria such as Rhodopseudomonas palustris and Geobacter metallireducens metabolize cyclohexane carboxylic acid through a pathway that involves the formation of this compound.[3]

Quantitative Data

While the presence of this compound is qualitatively established, specific quantitative data on its concentration in bacterial cultures remains limited in the reviewed literature. However, data on a closely related precursor, cyclohexane carboxylic acid, provides an indication of the potential metabolite concentrations. In syntrophic co-cultures of "Syntrophus aciditrophicus" and Methanospirillum hungatei metabolizing benzoate, cyclohexane carboxylic acid was found to accumulate to a concentration of 260 µM.[2]

Table 1: Accumulation of a Precursor Metabolite in Syntrophus aciditrophicus Co-culture

| Metabolite | Bacterial Culture | Substrate | Concentration (µM) | Reference |

| Cyclohexane carboxylic acid | "Syntrophus aciditrophicus" & Methanospirillum hungatei | Benzoate | 260 | [2] |

Metabolic Pathways

The formation of this compound is primarily associated with the anaerobic degradation of benzoate and the metabolism of cyclohexane carboxylate. The key enzymatic steps involve the action of CoA ligases and dehydrogenases.

Anaerobic Benzoate Degradation in Syntrophus aciditrophicus

In this pathway, benzoate is first activated to benzoyl-CoA. Through a series of reductive steps, the aromatic ring is dearomatized, leading to the formation of cyclohex-1-ene-1-carboxyl-CoA, the coenzyme A thioester of this compound.

Cyclohexane Carboxylic Acid Degradation in Geobacter metallireducens

Geobacter metallireducens degrades cyclohexane carboxylic acid by first activating it to cyclohexanoyl-CoA. This is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA.

Experimental Protocols

The detection and quantification of this compound and other organic acids in bacterial cultures typically involve chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Workflow for Organic Acid Analysis

Sample Preparation

-

Cell Lysis and Extraction: For intracellular analysis, bacterial cell pellets are lysed using methods such as sonication, bead beating, or freeze-thaw cycles. This is followed by extraction with a suitable solvent (e.g., a mixture of methanol, chloroform, and water) to separate the metabolites from other cellular components. For extracellular analysis, the culture supernatant is used directly after centrifugation to remove cells.

-

Solid-Phase Extraction (SPE): Anion exchange SPE cartridges can be employed to selectively isolate and concentrate organic acids from the crude extract, removing interfering compounds.

-

Derivatization for GC-MS: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) derivatives. Common derivatization reagents include:

-

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

-

Esterification agents: Methanolic HCl or diazomethane (B1218177) can be used to convert carboxylic acids to their methyl esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated GC-MS method for the analysis of organic acids in microbial samples has been described, which can be adapted for this compound.

Table 2: Example GC-MS Parameters for Organic Acid Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 50-600 |

Note: This is a general protocol and should be optimized for the specific analyte and matrix.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers an alternative for the analysis of carboxylic acids, often without the need for derivatization.

Table 3: Example HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with an acidified aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV detector at 210-220 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This is a general protocol and should be optimized for the specific analyte and matrix.

Conclusion

The natural occurrence of this compound in bacteria is an established fact, with its role as a metabolite in Alicyclobacillus acidocaldarius and as a key intermediate in the anaerobic degradation of aromatic compounds by several other bacterial species. While quantitative data on its production levels are still scarce, the analytical methodologies for its detection and quantification are well-established for organic acids in general. The metabolic pathways leading to its formation provide valuable insights into the biochemical versatility of bacteria in metabolizing cyclic compounds. Further research focusing on the quantification of this acid in various bacterial species and under different growth conditions will be crucial for a more complete understanding of its physiological role and potential applications in biotechnology and drug development.

References

1-Cyclohexene-1-carboxylic Acid: A Key Metabolite in the Alicyclic Fatty Acid Pathway of Alicyclobacillus acidocaldarius

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexene-1-carboxylic acid as a significant metabolite in the thermoacidophilic bacterium, Alicyclobacillus acidocaldarius. This bacterium is notable for the high abundance of ω-cyclohexyl fatty acids in its cell membrane, which contribute to its ability to thrive in high-temperature and low-pH environments. This compound is a key intermediate in the biosynthetic pathway that channels precursors from central metabolism into the production of these unique fatty acids. This document details the proposed biosynthetic pathway, presents quantitative data on related metabolites, provides detailed experimental protocols for its detection and quantification, and includes visualizations of the metabolic and experimental workflows.

Introduction

Alicyclobacillus acidocaldarius is a Gram-positive, aerobic, and spore-forming bacterium first isolated from acidic hot springs.[1] A distinguishing feature of this organism is the high percentage of ω-alicyclic fatty acids in its cell membrane, which can comprise up to 60% of the total fatty acid content.[2] These cyclic fatty acids are crucial for maintaining membrane fluidity and integrity under extreme conditions of high temperature and low pH.[2]

The biosynthesis of these unique fatty acids originates from the well-established shikimate pathway, a metabolic route for the synthesis of aromatic amino acids in bacteria, plants, and fungi.[3][4] In A. acidocaldarius, a branch of this pathway leads to the formation of cyclohexanecarboxylic acid, which serves as a primer for the synthesis of ω-cyclohexyl fatty acids.[5][6] Isotope labeling studies have confirmed that shikimate is incorporated as an intact C7 unit into these fatty acids, strongly indicating that this compound is a key intermediate in this metabolic diversion.[5][6] Understanding this pathway and the role of this compound is of significant interest for potential applications in biotechnology and drug development, particularly in the context of developing novel antimicrobial agents or in the bio-production of specialty chemicals.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in A. acidocaldarius begins with the universal shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate.[4] From chorismate, a specialized branch of reactions is proposed to lead to the formation of cyclohexanecarboxyl-CoA, the immediate precursor for ω-cyclohexyl fatty acid synthesis. While the precise enzymatic machinery in A. acidocaldarius is yet to be fully elucidated, a plausible pathway has been proposed based on studies of similar biosynthetic routes.[3]

The initial steps of the pathway are the well-characterized seven enzymatic reactions of the shikimate pathway, yielding chorismate. From chorismate, it is hypothesized that a series of reactions, likely involving a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase, lead to the formation of cyclohexanecarboxyl-CoA.[3] 1-Cyclohexene-1-carboxyl-CoA is a key intermediate in this proposed transformation. This is then likely reduced to cyclohexanecarboxyl-CoA, which then enters the fatty acid synthesis pathway.

Caption: Proposed biosynthetic pathway from the shikimate pathway to ω-cyclohexyl fatty acids.

Quantitative Data

While the precise intracellular concentration of this compound in A. acidocaldarius has not been reported, it is expected to be in the micromolar to low millimolar range, consistent with other bacterial metabolic intermediates.[7][8] The end products of this pathway, the ω-cyclohexyl fatty acids, are, however, major components of the cell membrane.

| Metabolite | Organism | Concentration / Abundance | Reference |

| ω-Cyclohexyl Fatty Acids | Alicyclobacillus acidocaldarius | ~60% of total fatty acids | [2] |

| Methyl 11-cyclohexylundecanoate | Alicyclobacillus sp. (isolate AL01A) | 704.46 ng/mg dry weight | [2] |

| Methyl 11-cycloheptylundecanoate | Alicyclobacillus sp. (isolate AL01A) | 443.92 ng/mg dry weight | [2] |

| Total Intracellular Metabolites (for context) | E. coli | ~300 mM | [8] |

| This compound (estimated) | Alicyclobacillus acidocaldarius | 0.01 - 1 mM | Estimated based on[7][8] |

Experimental Protocols

The detection and quantification of this compound and related metabolites in A. acidocaldarius can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: Extraction of Carboxylic Acids

-

Cell Culture: Grow A. acidocaldarius in a suitable medium to the desired growth phase.

-

Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol (B129727) at -40°C). Harvest the cells by centrifugation.

-

Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).

-

Cell Lysis: Disrupt the cells using methods such as sonication or bead beating to release intracellular metabolites.

-

Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

Caption: General experimental workflow for the analysis of this compound.

GC-MS Analysis

For GC-MS analysis, carboxylic acids are typically derivatized to increase their volatility.

-

Derivatization:

-

Dry the extracted metabolites under a stream of nitrogen.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or diazomethane) and incubate to form trimethylsilyl (B98337) (TMS) esters or methyl esters, respectively.

-

-

GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the derivatized sample.

-

Oven Temperature Program: A temperature gradient suitable for separating the derivatized carboxylic acids.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

-

Quantify using a calibration curve generated from the standard.

-

LC-MS Analysis

LC-MS allows for the analysis of carboxylic acids without derivatization.

-

LC Parameters:

-

Column: A reversed-phase C18 column or a mixed-mode column suitable for polar compounds.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

MS Parameters:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound.

-

-

Data Analysis:

-

Identify the metabolite based on its retention time and mass-to-charge ratio (m/z) compared to a standard.

-

Quantify using a calibration curve of the authentic standard.

-

Conclusion

This compound is a pivotal metabolite in Alicyclobacillus acidocaldarius, linking the central shikimate pathway to the biosynthesis of the unique ω-cyclohexyl fatty acids that are essential for its survival in extreme environments. While the precise enzymatic steps for its formation are still under investigation, the available evidence provides a strong framework for understanding this important metabolic branch. The experimental protocols detailed in this guide offer robust methods for the further study of this metabolite, which may pave the way for novel biotechnological applications and the development of new therapeutic agents.

References

- 1. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 2. Genomic insight and physiological characterization of thermoacidophilic Alicyclobacillus isolated from Yellowstone National Park - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The formation of -cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. » What are the concentrations of free metabolites in cells? [book.bionumbers.org]

- 8. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Cyclohexene-1-carboxylic Acid in the Anaerobic Degradation of Benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anaerobic biodegradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Benzoic acid, a common environmental pollutant and a central intermediate in the breakdown of many aromatic compounds, undergoes a complex series of reactions in the absence of oxygen. A crucial intermediate in this pathway for many anaerobic microorganisms is 1-cyclohexene-1-carboxylic acid. This technical guide provides a comprehensive overview of its role, the enzymatic machinery involved, and the experimental methodologies used to study this fascinating metabolic route.

The Central Pathway: From an Aromatic Ring to Alicyclic Intermediate

Under anaerobic conditions, the chemically stable benzene (B151609) ring of benzoic acid is destabilized through a reductive pathway. The initial step in virtually all anaerobic benzoate-degrading bacteria is the activation of benzoate (B1203000) to its coenzyme A (CoA) thioester, benzoyl-CoA.[1] This activation is typically catalyzed by a benzoate-CoA ligase. The subsequent dearomatization of benzoyl-CoA is the key step that commits the molecule to degradation.

While variations exist among different microbial species, a common strategy involves the reduction of the aromatic ring to form alicyclic intermediates. In many phototrophic and syntrophic bacteria, this leads to the formation of cyclohex-1-ene-1-carboxyl-CoA.[2][3]

Variations in the Benzoyl-CoA Degradation Pathway

The anaerobic degradation of benzoyl-CoA is not a monolithic pathway. At least three variations have been identified in different physiological groups of microorganisms, highlighting the diverse evolutionary strategies to overcome the energetic challenges of anaerobic metabolism.[3][4]

-

The Rhodopseudomonas palustris Pathway: In this phototrophic bacterium, benzoyl-CoA is reduced to cyclohex-1,5-diene-1-carboxyl-CoA, which is then further reduced to cyclohex-1-ene-1-carboxyl-CoA.[2][3] This intermediate is then hydrated, oxidized, and the ring is cleaved to yield pimelyl-CoA.[2]

-

The Thauera aromatica Pathway: This denitrifying bacterium also reduces benzoyl-CoA to cyclohex-1,5-diene-1-carboxyl-CoA. However, instead of a second reduction, the diene is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[3] Subsequent oxidation and hydrolytic ring cleavage produce 3-hydroxypimelyl-CoA.[3]

-

The Syntrophus aciditrophicus Pathway: In this syntrophic bacterium, which degrades benzoate in concert with a hydrogen-consuming partner, both cyclohexane (B81311) carboxylate and cyclohex-1-ene carboxylate have been identified as key intermediates.[4][5] This suggests a pathway that may involve a four- or six-electron reduction of benzoyl-CoA.[4][5]

Quantitative Data on Intermediates and Enzyme Activities

The following tables summarize key quantitative data from studies on anaerobic benzoate degradation, providing insights into the concentrations of intermediates and the catalytic efficiencies of the enzymes involved.

| Intermediate | Organism | Condition | Concentration (µM) | Reference |

| Cyclohexane carboxylic acid | Syntrophus aciditrophicus | Benzoate-grown coculture | 260 | [4][5] |

| Cyclohex-1-ene carboxylate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |

| Pimelate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |

| Glutarate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |

Table 1: Accumulation of Intermediates in Syntrophus aciditrophicus

| Enzyme | Organism | Substrate | Apparent Km | Specific Activity / Vmax | Reference |

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 µM | 0.55 µmol min-1 mg-1 | |

| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 0.6 mM | - | |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 70 µM | 13.9 µmol min-1 mg-1 | |

| Cyclohex-1-ene-1-carboxyl-CoA Hydratase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |

| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |

Table 2: Kinetic Parameters and Activities of Key Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of anaerobic benzoate degradation.

Cultivation of Anaerobic Bacteria

3.1.1. Cultivation of Syntrophus aciditrophicus

Syntrophus aciditrophicus is typically grown in a defined mineral medium under strictly anaerobic conditions.

-

Medium Preparation: Prepare a basal medium containing minerals, vitamins, and a reducing agent (e.g., cysteine-sulfide). The medium should be prepared under an N2/CO2 (80:20) atmosphere to maintain anoxia.

-

Substrate Addition: Add benzoate (e.g., 5-10 mM) as the primary carbon and energy source. For cocultures, a hydrogen-consuming partner such as Methanospirillum hungatei is required.

-

Inoculation and Incubation: Inoculate the medium with a fresh culture of S. aciditrophicus (and its partner, if applicable) in an anaerobic chamber or using anaerobic techniques. Incubate the cultures in the dark at 37°C.

-

Monitoring Growth: Monitor growth by measuring the increase in optical density at 600 nm or by tracking substrate depletion and product formation using HPLC.

3.1.2. Cultivation of Rhodopseudomonas palustris

Rhodopseudomonas palustris is a phototrophic bacterium and requires light for anaerobic growth on benzoate.

-

Medium Preparation: Use a defined mineral medium supplemented with vitamins. The medium should be degassed and prepared under an N2 atmosphere.

-

Substrate Addition: Add benzoate (e.g., 2-5 mM) as the electron donor.

-

Inoculation and Incubation: Inoculate the medium with an active culture of R. palustris. Incubate the cultures anaerobically in the light (e.g., incandescent lamps) at 30°C.

-

Monitoring Growth: Monitor growth by measuring the optical density at 660 nm.

Metabolite Extraction and Analysis

3.2.1. Extraction of CoA Esters and Organic Acids

-

Cell Harvesting: Harvest bacterial cells from the culture by centrifugation at a low temperature (4°C) to quench metabolic activity.

-

Extraction: Resuspend the cell pellet in an ice-cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol, and water (2:2:1, v/v/v), or perchloric acid (5%).

-

Cell Lysis: Lyse the cells by sonication or bead beating while keeping the samples on ice.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the metabolites. For analysis of CoA esters, the samples may require further purification or derivatization.

3.2.2. Analysis by HPLC and LC-MS/MS

-

Chromatographic Separation: Separate the extracted metabolites using a reverse-phase C18 column on an HPLC or LC-MS/MS system.

-

Mobile Phase: Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) to elute the compounds.

-

Detection: Detect CoA esters by their UV absorbance at 260 nm. For more sensitive and specific quantification, use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).

-

Quantification: Quantify the metabolites by comparing their peak areas to those of authentic standards.

Enzyme Assays

3.3.1. Benzoyl-CoA Reductase Assay (Spectrophotometric)

This assay continuously monitors the oxidation of a reduced artificial electron donor.

-

Assay Mixture: In an anaerobic cuvette, prepare an assay mixture containing an anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 5 mM MgCl2), ATP, and a reduced electron donor like methyl viologen reduced with sodium dithionite.

-

Baseline Measurement: Record the baseline absorbance at 600 nm.

-

Initiation of Reaction: Start the reaction by adding a known amount of purified benzoyl-CoA reductase.

-

Substrate Addition: After a stable baseline is achieved, add benzoyl-CoA to the cuvette.

-

Monitoring: Monitor the decrease in absorbance at 600 nm, which is proportional to the rate of benzoyl-CoA reduction.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of reduced methyl viologen.

3.3.2. 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase Assay (Spectrophotometric)

This assay monitors the reduction of NAD+ to NADH.

-

Assay Mixture: In a quartz cuvette, prepare an assay mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the enzyme preparation.

-

Initiation of Reaction: Start the reaction by adding the substrate, 2-hydroxycyclohexanecarboxyl-CoA.

-

Monitoring: Immediately measure the increase in absorbance at 340 nm over time.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Comparative pathways of anaerobic benzoate degradation.

Figure 2: General experimental workflow for studying anaerobic metabolism.

Conclusion

This compound and its corresponding CoA ester are central intermediates in the anaerobic degradation of benzoic acid in a variety of microorganisms. The elucidation of this metabolic pathway has been made possible through a combination of classical microbiological techniques, sophisticated analytical chemistry, and detailed enzymology. Understanding the nuances of these pathways is not only fundamental to our knowledge of microbial metabolism but also holds significant promise for the development of novel bioremediation strategies and the engineering of microbial catalysts for the production of valuable chemicals. This guide provides a foundational understanding and practical methodologies for researchers venturing into this exciting and important field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Assay Protocols [cmbe.engr.uga.edu]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of benzoate as an electron acceptor by Syntrophus aciditrophicus grown in pure culture with crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntrophus aciditrophicus sp. nov., a new anaerobic bacterium that degrades fatty acids and benzoate in syntrophic association with hydrogen-using microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Cyclohexene-1-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Cyclohexene-1-carboxylic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and its emerging role in the development of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a cyclic unsaturated carboxylic acid. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature. The compound is systematically named cyclohex-1-ene-1-carboxylic acid according to IUPAC nomenclature.[1][2] A comprehensive list of its common and commercial synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Preferred IUPAC Name | cyclohex-1-ene-1-carboxylic acid[2] |

| Systematic IUPAC Name | This compound[1] |

| Common Synonyms | 1-Cyclohexenecarboxylic acid[1][2], 3,4,5,6-Tetrahydrobenzoic Acid[1], Cyclohexenecarboxylic acid[1] |

| CAS Number | 636-82-8[1][2] |

| Molecular Formula | C7H10O2[1][2] |

| Molecular Weight | 126.15 g/mol [1] |

| InChI Key | NMEZJSDUZQOPFE-UHFFFAOYSA-N[1][2] |

| SMILES | C1CCC(=CC1)C(=O)O[1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. These properties are summarized in Table 2.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Melting Point | 35-39 °C[3] |

| Boiling Point | 133-135 °C at 14 mmHg[3] |

| Density | 1.101 g/mL at 25 °C[3] |

| Water Solubility | 0.7 g/L at 20 °C[3] |

| Mass Spectrometry | Major peaks (m/z): 126, 108, 97, 81, 79, 67, 53, 41, 39 |

| UV-Vis (Methanol) | λmax: 218 nm |

| ¹³C NMR (CDCl₃, δ) | 21.6, 22.2, 25.1, 28.9, 128.9, 138.8, 172.9 ppm |

Experimental Protocols: Synthesis of this compound

While several synthetic routes to this compound exist, a common and illustrative method involves the carboxylation of a cyclohexenyl Grignard reagent. The following is a representative, detailed protocol for this synthesis.

Synthesis of this compound via Grignard Reaction

This procedure involves two main steps: the formation of the Grignard reagent from 1-bromocyclohexene and its subsequent reaction with carbon dioxide.

Materials:

-

1-bromocyclohexene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Instrumentation:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (calcium chloride)

-

Addition funnel

-

Magnetic stirrer with a stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Preparation of Cyclohexenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Add anhydrous diethyl ether to the flask to just cover the magnesium turnings.

-

Dissolve 1-bromocyclohexene (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

-

Add a small portion of the 1-bromocyclohexene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining 1-bromocyclohexene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Carboxylation of the Grignard Reagent

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate beaker, crush a sufficient quantity of dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

Once the mixture has reached room temperature, cautiously add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer containing the sodium 1-cyclohexene-1-carboxylate.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper, which will precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane (B92381) or by distillation under reduced pressure.

Applications in Drug Development and Biological Activity

This compound itself has limited documented biological activity. However, its derivatives are a subject of growing interest in medicinal chemistry due to their potential therapeutic applications.

Anti-inflammatory and Antiproliferative Activity

Recent studies have demonstrated that amidrazone derivatives of this compound possess significant anti-inflammatory and antiproliferative properties. In cellular assays, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Enzyme Inhibition

Derivatives of cyclohex-1-ene carboxylic acids have been synthesized and evaluated as inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia.[6] These findings highlight the potential of this chemical scaffold in designing enzyme inhibitors for various therapeutic targets.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound derivatives are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. While the precise mechanisms are still under investigation, evidence points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Derivatives of this compound may exert their anti-inflammatory effects by interfering with one or more steps in this cascade.

Caption: Potential mechanism of NF-κB pathway inhibition.

Logical Relationship of Synonyms

The various names for this compound can be organized to show their relationships, from the systematic IUPAC name to more common and historical synonyms.

Caption: Hierarchy of names for this compound.

References

- 1. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

An In-depth Technical Guide on the Basic Reactivity of the Cyclohexene Ring and Carboxylic Acid Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the cyclohexene (B86901) ring and the carboxylic acid group. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This guide details key reactions, presents quantitative data in structured tables for easy comparison, provides detailed experimental protocols for pivotal experiments, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemical principles.

Basic Reactivity of the Cyclohexene Ring

The cyclohexene ring, a six-membered cyclic alkene, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the adjacent allylic positions.

Electrophilic Addition Reactions

The electron-rich π-bond of the cyclohexene ring is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, leading to the formation of addition products.

A prominent example is the addition of bromine (Br₂) to cyclohexene, which results in the formation of trans-1,2-dibromocyclohexane (B146542). The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the anti-addition product.[1][2]

Reaction Scheme: Cyclohexene + Br₂ → trans-1,2-Dibromocyclohexane

Oxidation Reactions

The double bond in cyclohexene is readily oxidized by various reagents, leading to a range of important functional groups.

Epoxidation of cyclohexene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields cyclohexene oxide. This reaction is stereospecific, with the oxygen atom adding to one face of the double bond. Cyclohexene oxide is a valuable intermediate for the synthesis of trans-1,2-diols and other difunctionalized cyclohexanes.

Reaction Scheme: Cyclohexene + m-CPBA → Cyclohexene oxide

Dihydroxylation of cyclohexene can lead to either syn- or anti-diols depending on the reagents used.

-